Ethyl 3-(4-formylphenyl)propanoate
Overview
Description
Ethyl 3-(4-formylphenyl)propanoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-formylphenyl)propanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Scientific Research Applications
Study of Polymorphism in Ethyl 3-(4-formylphenyl)propanoate Derivatives
A comprehensive study explored two polymorphic forms of an Ethyl 3-(4-formylphenyl)propanoate derivative. The research employed various spectroscopic and diffractometric techniques to characterize these polymorphs, which exhibit very similar spectra and diffraction patterns. The study highlighted the challenges in analytical and physical characterization due to the subtle structural differences between the two forms. Techniques such as Capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods (infrared, Raman, UV–visible, and fluorescence spectroscopy) were utilized for detailed analysis (Vogt et al., 2013).
Safety And Hazards
According to the safety data sheet, Ethyl 3-(4-formylphenyl)propanoate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .
properties
IUPAC Name |
ethyl 3-(4-formylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLCMKXDMYDBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479083 | |
Record name | ETHYL 3-(4-FORMYLPHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-formylphenyl)propanoate | |
CAS RN |
445483-72-7 | |
Record name | ETHYL 3-(4-FORMYLPHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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